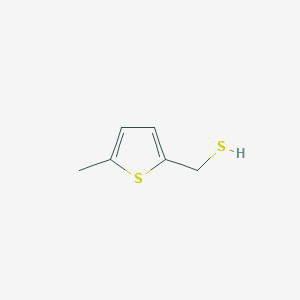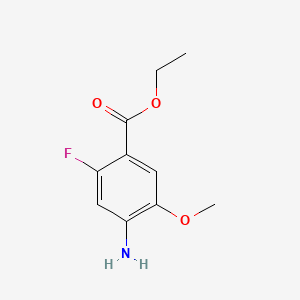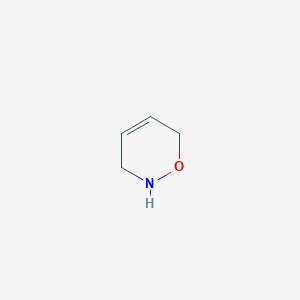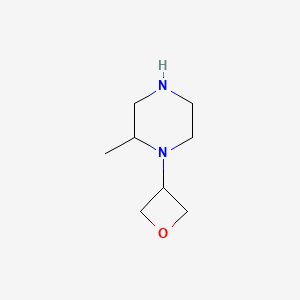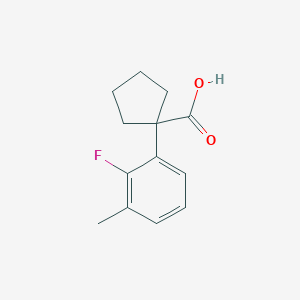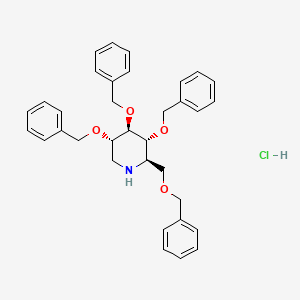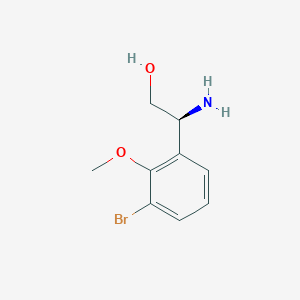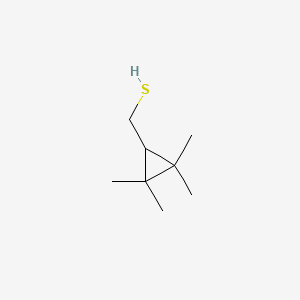![molecular formula C9H7F3O3S B13481608 Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13481608.png)
Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. The presence of the trifluoromethyl group and the ester functionality in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate can be achieved through various methods. One common approach involves the condensation of ethyl acetoacetate with 2-(trifluoromethyl)thiophene-3-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Mecanismo De Acción
The mechanism of action of ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate: Similar structure but with a phenyl ring instead of a thiophene ring.
Ethyl 2-oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetate: Contains a piperidine ring instead of a thiophene ring.
Uniqueness
Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C9H7F3O3S |
|---|---|
Peso molecular |
252.21 g/mol |
Nombre IUPAC |
ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate |
InChI |
InChI=1S/C9H7F3O3S/c1-2-15-8(14)6(13)5-3-4-16-7(5)9(10,11)12/h3-4H,2H2,1H3 |
Clave InChI |
FXLNETUAHJNPFE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)C1=C(SC=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(2-ethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13481525.png)

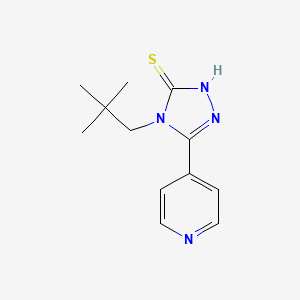
![6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline](/img/structure/B13481554.png)
![{5-Azaspiro[2.3]hexan-1-yl}methanol](/img/structure/B13481555.png)
